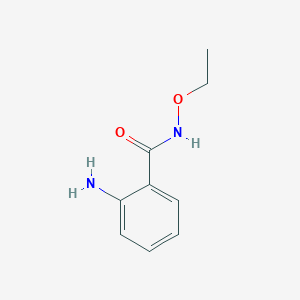

2-amino-N-ethoxybenzamide

Description

Significance within the Benzamide (B126) Class of Compounds

Benzamides are a prominent class of organic compounds characterized by a benzene (B151609) ring attached to an amide group. This scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anti-inflammatory, analgesic, antipsychotic, and anticancer properties. ontosight.ai The amide group's ability to form hydrogen bonds is crucial for its interaction with biological targets like enzymes and receptors.

The "2-amino" substitution on the benzamide ring is particularly significant. 2-Aminobenzamide (B116534) (anthranilamide) derivatives have been investigated as potent inhibitors of enzymes like histone deacetylase (HDAC), which are critical targets in cancer therapy. nih.gov This substitution pattern also serves as a versatile precursor in the synthesis of various heterocyclic compounds with diverse biological activities, such as quinazolinones. nih.gov The presence of the amino group provides a key site for further chemical modification and for forming crucial interactions within biological systems.

The introduction of an N-ethoxy group (-N-O-CH₂CH₃) is less common but chemically significant. N-alkoxybenzamides are recognized as important substrates in modern synthetic chemistry. For instance, they are used in transition-metal-catalyzed C-H activation and cyclization reactions to build more complex molecular architectures like isoquinolinones, which are themselves important scaffolds in natural products and biologically active molecules. tandfonline.comtandfonline.comchemistryviews.org The N-O bond in N-alkoxyamides is a key reactive site, and its presence distinguishes these compounds from more common N-alkyl or N-aryl benzamides.

Historical Context of Related Amino- and Ethoxy-Substituted Benzamides

Research into substituted benzamides has a long history. One of the simpler related compounds, 2-ethoxybenzamide (B1671398) (ethenzamide), has been known for decades and is used as an analgesic and anti-inflammatory agent. chemicalbook.comnih.gov Its synthesis was established via the O-alkylation of salicylamide (B354443), the parent compound of many ortho-substituted benzamides.

In the latter half of the 20th century, medicinal chemistry efforts focused on creating more complex benzamide derivatives to improve potency and selectivity for various biological targets. This led to the synthesis and evaluation of benzamides bearing both amino and ethoxy groups. For example, a 1995 study detailed the synthesis and structure-activity relationships of 4-amino-5-chloro-2-ethoxybenzamides as potential gastroprokinetic agents. nih.gov In this series of compounds, the ethoxy group is on the benzene ring at position 2, and the amino group is at position 4. These compounds were designed to be more selective than previous drugs like metoclopramide. dnu.dp.ua

The study of N-alkoxy amides also has historical roots. Research from the 1990s investigated the reactions of N-acyloxy-N-alkoxybenzamides, highlighting the unique reactivity of the N-O-acyl moiety. nih.gov An earlier study from 1978 explored the anti-inflammatory activity of N-aralkyl-o-ethoxybenzamides, providing an early example of research into benzamides with substitutions on both the ring (ethoxy) and the amide nitrogen (aralkyl). acs.org This historical work laid the groundwork for understanding the chemical behavior and potential biological effects of various substitutions around the benzamide core.

Current Research Landscape and Gaps Pertaining to 2-Amino-N-ethoxybenzamide

The current research landscape shows continued interest in the constituent parts of this compound, yet a significant gap exists for the compound itself. Contemporary organic synthesis leverages N-ethoxybenzamides (without the 2-amino group) as versatile reactants. Efficient methods using rhodium (III) catalysts have been developed for the C-H functionalization of N-ethoxybenzamides to synthesize complex heterocyclic systems under mild conditions. tandfonline.comtandfonline.com This demonstrates the modern synthetic utility of the N-ethoxybenzamide functional group.

Simultaneously, research on 2-aminobenzamide derivatives remains a very active field in medicinal chemistry. Recent studies focus on developing novel 2-aminobenzamide-based molecules as selective inhibitors of protein targets for therapeutic benefit, such as Hsp90 inhibitors for cancer treatment. smolecule.com

Despite these active areas of research, there is a notable lack of published studies focused specifically on this compound. While the compound is commercially available from chemical suppliers, suggesting its synthesis is known, its chemical properties, reactivity, and potential biological activities appear to be unexplored in the scientific literature. evitachem.com This represents a clear knowledge gap. The unique combination of a 2-amino group (a known pharmacophore) and an N-ethoxy group (a synthetically useful and electronically distinct moiety) makes this compound a compelling target for future research in both medicinal chemistry and chemical biology.

Table 2: Examples of Researched Benzamide Derivatives

| Compound Name | Structure | Key Research Findings/Applications |

| 2-Aminobenzamide | Benzene ring with an amino group at position 2 and a carboxamide at position 1. | Precursor in synthesis; investigated as an HDAC inhibitor. |

| 2-Ethoxybenzamide (Ethenzamide) | Benzene ring with an ethoxy group at position 2 and a carboxamide at position 1. | Analgesic and anti-inflammatory agent. nih.gov |

| 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-ethoxybenzamide | A complex structure with multiple substitutions on the benzamide core. | Investigated as a potent and selective gastric prokinetic agent. dnu.dp.ua |

| N-ethoxybenzamide | Benzene ring with an N-ethoxycarboxamide group. | Used as a reactant in modern Rh-catalyzed C-H functionalization reactions. tandfonline.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

2-amino-N-ethoxybenzamide |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-11-9(12)7-5-3-4-6-8(7)10/h3-6H,2,10H2,1H3,(H,11,12) |

InChI Key |

OIIPRDPZVGSUDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCONC(=O)C1=CC=CC=C1N |

Origin of Product |

United States |

Synthesis Methodologies for 2 Amino N Ethoxybenzamide

Established Synthetic Pathways for Benzamide (B126) Derivatives

The synthesis of substituted benzamides like 2-amino-N-ethoxybenzamide is underpinned by fundamental organic reactions. These established pathways involve the formation of the amide bond, the introduction of the ethoxy group, and the incorporation of the amino functionality onto the benzene (B151609) ring.

Amide Bond Formation Strategies for N-Substituted Benzamides

The creation of the amide bond is a cornerstone of benzamide synthesis. A prevalent method involves the reaction of a carboxylic acid with an amine, a process often facilitated by coupling agents. nih.gov Silicon-based reagents, for instance, have been employed to mediate the condensation between carboxylic acids and amines. unimi.it Another common approach is the reaction of an acyl chloride with an amine. For example, the synthesis of N-substituted benzamide derivatives can be achieved by reacting various acid chlorides with amines like salicylamide (B354443) in a solvent such as pyridine. nih.gov

Transamidation reactions offer an alternative route, allowing for the conversion of one amide to another. nih.gov Recent advancements have also explored metal-free conditions for these transformations. nih.gov Furthermore, electrochemical methods have been developed for the direct amidation of benzylic C(sp3)–H bonds, expanding the toolkit for synthesizing secondary amides. acs.org A novel method has also been reported for the synthesis of N-substituted benzamides through the reductive cross-coupling of acyl pyrazoles and nitroarenes. bohrium.com

Table 1: Comparison of Amide Bond Formation Strategies

| Method | Reactants | Conditions | Advantages |

|---|---|---|---|

| Direct Amidation | Carboxylic Acid + Amine | Coupling agents (e.g., silicon-based) | Common and versatile nih.govunimi.it |

| Acyl Chloride Route | Acyl Chloride + Amine | Often in the presence of a base (e.g., pyridine) | Reactive and widely used nih.gov |

| Transamidation | Amide + Amine | Can be metal-free | Useful for converting existing amides nih.gov |

| Electrochemical Amidation | Benzylic Substrate + Primary Benzamide | Electrochemical oxidation | Forms non-amide C-N bond directly acs.org |

| Reductive Cross-Coupling | Acyl Pyrazole + Nitroarene | Reducing conditions | Novel route with good functional group tolerance bohrium.com |

Introduction of Ethoxy Groups via Ether Synthesis Approaches on Precursors

The ethoxy group (-OCH2CH3) is a key feature of this compound. This group is typically introduced onto a precursor molecule through ether synthesis. The Williamson ether synthesis is a classic and widely used method, which involves the reaction of an alkoxide with a primary alkyl halide. In the context of benzamide synthesis, a precursor containing a hydroxyl group on the benzene ring can be deprotonated with a base to form a phenoxide, which then reacts with an ethyl halide (e.g., ethyl iodide or ethyl bromide) to form the ethoxy ether.

Another approach involves O-alkylation under different catalytic conditions. For instance, the alkylation of hydroxybenzamides can be performed with appropriate bromoalkylaryl derivatives. csic.es The choice of solvent and base is crucial for the success of these reactions.

Strategies for Incorporating the Amino Functionality

The introduction of an amino group (-NH2), particularly at the ortho position to another substituent on a benzene ring, can be achieved through several synthetic strategies. magtech.com.cn One of the most common methods is the reduction of a nitro group (-NO2). The nitration of an aromatic ring is a well-established electrophilic aromatic substitution reaction, and the resulting nitro group can be readily reduced to an amino group using various reducing agents, such as metals in acid or catalytic hydrogenation. msu.edu

For the synthesis of ortho-amino benzamides specifically, several starting materials can be utilized, including o-aminobenzoic acids, o-aminobenzoyl halides, and isatoic anhydrides. magtech.com.cnmdpi.com For example, 2-aminobenzamide (B116534) derivatives have been synthesized from isatoic anhydride (B1165640) by reacting it with an appropriate amine. mdpi.com Another strategy involves the use of benzynes or indazole salts as precursors. magtech.com.cn

Targeted Synthetic Routes to this compound

While general methodologies provide a foundation, the specific synthesis of this compound can be approached through more targeted, multi-step sequences.

Stepwise Synthesis from Aniline (B41778) and Ethoxy-substituted Benzoyl Chloride Precursors

A plausible stepwise synthesis of this compound can be envisioned starting from precursors like aniline and an ethoxy-substituted benzoyl chloride. A typical sequence would involve the following key transformations:

Preparation of the Benzoyl Chloride Precursor : This would likely start with a commercially available substituted benzoic acid, for example, 2-ethoxybenzoic acid. This acid can be converted to the corresponding acyl chloride, 2-ethoxybenzoyl chloride, by reacting it with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). evitachem.com

Amide Bond Formation : The synthesized 2-ethoxybenzoyl chloride would then be reacted with an appropriate amine to form the N-ethoxybenzamide core.

Introduction of the Amino Group : If the starting benzoyl chloride did not already contain the amino group, it would need to be introduced. This could be achieved by starting with a nitro-substituted benzoyl chloride, performing the amidation, and then reducing the nitro group to an amino group in a subsequent step.

A potential route for a related compound, N-(4-Amino-2-methylphenyl)-2-ethoxybenzamide, involves the reaction of 4-amino-2-methylphenylamine with 2-ethoxybenzoyl chloride. This highlights the feasibility of the acyl chloride-amine coupling strategy for this class of compounds.

Convergent Synthesis Approaches for this compound

One possible convergent route could involve:

Fragment A : Synthesis of an activated 2-aminobenzoic acid derivative. This could be the corresponding acyl chloride or an ester.

Fragment B : Preparation of O-ethylhydroxylamine (ethoxyamine).

These two fragments would then be coupled to form the final product. The synthesis of ortho-aminobenzamide compounds from precursors like o-aminobenzoic acids or their halides is a known transformation. magtech.com.cn The coupling of an activated carboxylic acid with an amine or its derivative is a standard method for amide bond formation. nih.gov

Another convergent approach could utilize organocatalyzed relay glycosylations, which have been used for the regio- and stereoselective synthesis of 2-amino-2-deoxy-dithioglycosides, demonstrating a modern approach to forming C-N bonds in complex molecules. nih.gov While not directly applicable in its entirety, the principles of convergent synthesis from such advanced methods could inspire novel routes to this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogs is crucial for developing environmentally benign and economically viable production methods. These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. wjpps.com Traditional amide synthesis often involves stoichiometric activating agents and harsh reaction conditions, which can lead to significant waste and environmental impact. researchgate.net Modern approaches, however, increasingly incorporate catalytic methods, utilize safer solvents, and aim for high atom economy to create more sustainable synthetic routes. wjpps.comresearchgate.net

Catalytic Methods and Sustainable Reaction Conditions for Benzamide Analogs

The development of catalytic methods for the synthesis of benzamides is a cornerstone of green chemistry, aiming to replace less efficient, waste-generating traditional methods. researchgate.net These catalytic approaches often offer milder reaction conditions, higher yields, and greater selectivity.

One prominent strategy involves the palladium-catalyzed amidation of esters or acid derivatives with amines. This method is noted for its mild conditions and can achieve high yields. Another approach utilizes manganese catalysis for the N-methoxymethylation of primary amides using methanol (B129727) as both a reagent and a solvent, which represents a highly selective and efficient process. rsc.org This particular method operates under the "interrupted borrowing hydrogen (IBH)" strategy, avoiding toxic reagents and multi-step protocols. rsc.org

Sustainable reaction conditions are often achieved through solvent-free protocols or the use of greener solvents. eurjchem.comresearchgate.net For instance, the synthesis of benzamide analogs of dibenzoazepine has been successfully demonstrated using an efficient, solvent-free green method. eurjchem.comresearchgate.netciteas.org Other innovative techniques include using a recoverable catalyst, such as Lewis acidic ionic liquid immobilized on diatomite earth, under ultrasonic irradiation, which allows for rapid reactions, high yields, and a simple, eco-friendly procedure. researchgate.net The use of enol esters like vinyl benzoate (B1203000) for direct N-benzoylation under solvent- and activation-free conditions also presents a clean and ecocompatible pathway. tandfonline.com Furthermore, chemoenzymatic strategies, which combine enzymatic oxidation with chemical catalysis, are being developed for the synthesis of primary benzamides from benzyl (B1604629) alcohols, although challenges such as enzyme inhibition by reagents need to be addressed. unimi.it

Table 1: Comparison of Catalytic Methods for Benzamide Analog Synthesis

| Catalyst System | Substrates | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Palladium (e.g., Pd(OAc)₂) | Esters and amines | Mild conditions, base (e.g., K₂CO₃), methanol/ethylene (B1197577) glycol solvent | High | |

| Manganese (e.g., Mn(CO)₅Br) | Primary amides and methanol | 130 °C, K₂CO₃ base, methanol as solvent | Up to 83% | rsc.org |

| Diatomite earth@IL/ZrCl₄ | Benzoic acids and amines | Ultrasonic irradiation, toluene (B28343) solvent | High | researchgate.net |

| Iridium | 1,1-disubstituted alkenes and benzamides | Optimized ligand and conditions | High | rsc.org |

| Copper Nanocomposite (Cu@PANI@Fe₃O₄) | Alkynes, sulfonyl azides, and amines | Greener reaction conditions | Good to excellent | rsc.org |

Atom Economy and Waste Minimization in Benzamide Synthesis

Atom economy is a fundamental concept in green chemistry that evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms incorporated into the desired product. wjpps.com High atom economy is crucial for minimizing waste, maximizing resource utilization, and enhancing environmental and economic sustainability. wjpps.com Traditional amide synthesis methods, such as those using acid chlorides, often suffer from poor atom economy due to the formation of stoichiometric byproducts. researchgate.net

Efforts to improve atom economy and minimize waste in benzamide synthesis focus on developing direct amidation methods and recycling reaction components. Direct condensation of carboxylic acids and amines is an ideal atom-economical route, but it is often a high-energy process. researchgate.netrsc.org To overcome this, various catalytic systems are employed. For example, using sulfated tungstate (B81510) as a reusable heterogeneous catalyst for direct amide formation avoids poor atom economy reagents. researchgate.net Similarly, one-pot, multi-component reactions catalyzed by agents like silica-supported polyphosphoric acid offer high atom economy and mild reaction conditions. researchgate.net

Waste reduction is also achieved by designing processes where the entire reaction mixture, including the catalyst, solvent, and unreacted starting materials, can be recovered and reused. rsc.orgrsc.org A continuous operation protocol for amide synthesis has been demonstrated where the product is precipitated, and the remaining reaction mixture is recycled for subsequent batches, drastically reducing the environmental factor (E-factor) of the process. rsc.org Replacing hazardous reagents, such as thionyl chloride, with alternatives like solid triphosgene, and using hydrogenation methods for reduction instead of iron powder, can also significantly reduce waste and production costs. google.com

Table 2: Strategies for Improving Atom Economy and Minimizing Waste in Benzamide Synthesis

| Strategy | Description | Advantages | Reference |

|---|---|---|---|

| Direct Condensation | Catalytic reaction of carboxylic acids and amines without pre-activation. | High atom economy, reduces steps and reagents. | researchgate.net |

| Multi-Component Reactions (MCRs) | One-pot synthesis involving three or more reactants to form the final product. | High atom economy, step economy, eco-friendly. | researchgate.net |

| Recyclable Catalysts | Use of heterogeneous or easily separable catalysts that can be reused for multiple cycles. | Reduces catalyst waste and cost. | researchgate.netrsc.org |

| Reaction Mixture Recycling | Recovery and reuse of the entire reaction mixture (catalyst, solvent, unreacted materials). | Drastically reduces waste (lowers E-factor), reagent economized. | rsc.orgrsc.org |

Advanced Spectroscopic Characterization of 2 Amino N Ethoxybenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules in solution and the solid state. For 2-amino-N-ethoxybenzamide, a combination of one-dimensional and two-dimensional NMR methods would provide unambiguous assignment of its proton (¹H) and carbon (¹³C) signals, offering deep insights into its molecular structure, connectivity, and conformation.

High-Resolution ¹H and ¹³C NMR Analysis for Structural Elucidation

High-resolution ¹H and ¹³C NMR spectroscopy serves as the primary tool for confirming the molecular structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. A key feature in related N-unsubstituted 2-aminobenzamides is the magnetic non-equivalence of the two amide protons (-C(O)NH₂). nih.govresearchgate.net This phenomenon arises from the hindered rotation around the C(O)-N single bond, causing the two amide protons to reside in different chemical environments, thus appearing as two separate resonances. nih.govresearchgate.net The protons of the primary amine (-NH₂) on the aromatic ring, however, typically appear as a single, often broad, signal due to rapid rotation around the Ar-NH₂ bond and potential hydrogen/deuterium exchange with the solvent. nih.gov The aromatic protons would appear in their characteristic region, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The ethoxy group protons (-OCH₂CH₃) would present as a quartet and a triplet, respectively.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the amide group is expected to resonate at a significantly downfield chemical shift. The aromatic carbons would appear in the typical range of 110-160 ppm, with their specific shifts influenced by the electron-donating effects of the amino and ethoxy groups. The two carbons of the ethoxy group would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-NH₂ | - | ~145-155 |

| Aromatic C-C=O | - | ~115-125 |

| Aromatic CH | ~6.5-7.8 | ~110-135 |

| Carbonyl (C=O) | - | ~168-175 |

| Amide NH (cis to C=O) | ~7.5-8.5 (broad singlet) | - |

| Amide NH (trans to C=O) | ~7.0-8.0 (broad singlet) | - |

| Amine NH₂ | ~5.0-6.5 (broad singlet) | - |

| Methylene (B1212753) (-OCH₂-) | ~4.0-4.5 (quartet) | ~60-70 |

| Methyl (-CH₃) | ~1.2-1.5 (triplet) | ~14-18 |

Note: These are estimated chemical shift ranges and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Conformational Studies

Two-dimensional (2D) NMR experiments are indispensable for establishing the precise connectivity of atoms and exploring the three-dimensional structure of molecules. wikipedia.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify proton-proton spin coupling networks. It would definitively link the methylene quartet and the methyl triplet of the ethoxy group and establish the connectivity between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would unambiguously assign each proton signal to its corresponding carbon atom, confirming, for instance, the attachment of the methylene protons to the methylene carbon of the ethoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. youtube.com For this compound, it would be particularly valuable for confirming the conformation stabilized by intramolecular hydrogen bonding. As observed in related 2-aminobenzamides, a strong intramolecular hydrogen bond is expected between one of the amine protons and the carbonyl oxygen. nih.govresearchgate.net A NOESY experiment would show a cross-peak between this amine proton and the amide protons, confirming their close spatial arrangement. nih.gov

Solid-State NMR for Molecular Packing and Hydrogen Bonding Networks

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) offers unparalleled insight into its structure, conformation, and packing in the crystalline state. chemrxiv.org For this compound, ssNMR would be instrumental in directly probing the hydrogen bonding network. Techniques like ¹H-¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) would provide high-resolution spectra of the solid material. Advanced ssNMR experiments can measure internuclear distances, particularly within hydrogen bonds (e.g., ¹H-¹⁵N distances), providing precise geometric information about both intramolecular and intermolecular interactions that govern the crystal packing. chemrxiv.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the nature of functional groups and their immediate chemical environment, making them ideal for studying molecular structure and intermolecular interactions like hydrogen bonding.

Vibrational Analysis of Characteristic Functional Groups in this compound

The IR and Raman spectra of this compound would be characterized by distinct bands corresponding to its primary functional groups.

Amine (NH₂) Group: The primary aromatic amine group would exhibit two N-H stretching bands, corresponding to symmetric and asymmetric vibrations, typically in the 3300-3500 cm⁻¹ region. An N-H bending (scissoring) mode is expected around 1600-1640 cm⁻¹.

Amide (-C(O)NH₂) Group: The amide group has several characteristic vibrations. The N-H stretching vibrations would appear in the 3100-3400 cm⁻¹ range. The highly intense Amide I band, which is primarily due to C=O stretching, is expected around 1650-1680 cm⁻¹. The Amide II band, resulting from a mix of N-H bending and C-N stretching, typically appears between 1510-1580 cm⁻¹.

Ethoxy (-OCH₂CH₃) Group: The C-H stretching vibrations of the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region. The characteristic C-O-C stretching vibrations would produce strong bands in the fingerprint region, typically around 1050-1250 cm⁻¹.

Aromatic Ring: C-H stretching vibrations on the benzene ring appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring give rise to a series of bands between 1450-1600 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| Amine | Asymmetric N-H Stretch | ~3450 | Medium |

| Amine | Symmetric N-H Stretch | ~3350 | Medium |

| Amide | N-H Stretch | ~3300, ~3180 | Medium |

| Aromatic | C-H Stretch | ~3050 | Medium-Weak |

| Alkyl | C-H Stretch | ~2850-2980 | Medium |

| Amide | C=O Stretch (Amide I) | ~1650 | Strong |

| Amine | N-H Bend | ~1620 | Strong |

| Amide | N-H Bend (Amide II) | ~1550 | Medium-Strong |

| Aromatic | C=C Stretch | ~1450-1600 | Medium |

| Ether | C-O-C Stretch | ~1240, ~1050 | Strong |

Investigation of Hydrogen Bonding Interactions and Conformational States

Vibrational spectroscopy is exceptionally sensitive to hydrogen bonding. The formation of hydrogen bonds typically weakens the X-H bond, resulting in a red-shift (a shift to lower frequency) and broadening of its stretching band in the IR spectrum.

Studies on related 2-aminobenzamides have confirmed the presence of a strong intramolecular hydrogen bond between one of the amine hydrogens and the carbonyl oxygen, which stabilizes a planar six-membered ring. nih.govresearchgate.net This interaction would cause a significant red-shift in the involved N-H stretching frequency compared to a free amine. Furthermore, the C=O stretching frequency (Amide I band) would also be expected to shift to a lower wavenumber due to its participation as a hydrogen bond acceptor.

In the solid state, intermolecular hydrogen bonds are also expected to form, where the amide and amine groups can act as both donors and acceptors. nih.gov These additional interactions would lead to further shifting and broadening of the N-H and C=O bands compared to the molecule in a non-polar solution. By comparing the spectra recorded in different phases (solid vs. solution) or in solvents of varying polarity, the contributions of intra- and intermolecular hydrogen bonding can be effectively distinguished.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the context of this compound, it provides critical information for molecular weight confirmation, structural elucidation, and even probing three-dimensional shape in the gas phase.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, with a chemical formula of C₉H₁₂N₂O₂, the theoretical monoisotopic mass can be calculated with high precision.

The exact mass is calculated as follows:

Carbon (C): 9 × 12.000000 = 108.000000 Da

Hydrogen (H): 12 × 1.007825 = 12.093900 Da

Nitrogen (N): 2 × 14.003074 = 28.006148 Da

Oxygen (O): 2 × 15.994915 = 31.989830 Da

Theoretical Monoisotopic Mass: 180.089878 Da

An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, can measure the m/z of the protonated molecule, [M+H]⁺, at a value like 181.0971 Da. This experimental value can then be compared to the theoretical mass of the C₉H₁₃N₂O₂⁺ ion (181.097703 Da). The extremely low mass error (typically <5 ppm) between the measured and theoretical values provides unambiguous confirmation of the elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₂N₂O₂ |

| Theoretical Monoisotopic Mass [M] | 180.089878 Da |

| Observed Ion [M+H]⁺ | 181.0971 Da (Example) |

| Theoretical Mass [M+H]⁺ | 181.097703 Da |

| Mass Error | <5 ppm (Typical) |

Fragmentation Pattern Analysis for Structural Confirmation

In addition to determining molecular weight, mass spectrometry is used to confirm the structure of a molecule by analyzing its fragmentation pattern upon ionization, typically through electron ionization (EI) or collision-induced dissociation (CID). The fragmentation of this compound is dictated by its functional groups: the primary aromatic amine, the ethoxybenzamide core, and the N-ethoxy group.

A plausible fragmentation pathway for this compound would involve initial cleavages at the most labile bonds. Key fragmentation patterns for amides, amines, and ethers help in predicting the resulting ions. libretexts.orgmiamioh.eduyoutube.com

Alpha-Cleavage: A primary fragmentation event for amines and ethers is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the heteroatom. libretexts.orgyoutube.com For the ethoxy group, this could lead to the loss of a methyl radical (•CH₃).

Amide Bond Cleavage: The C-N bond of the amide is susceptible to cleavage. A significant fragment would likely be the benzoyl-related cation resulting from the cleavage of the N-ethoxy bond.

McLafferty Rearrangement: While more common in longer-chain primary amides, a rearrangement involving the ethoxy group could occur. libretexts.org

Loss of Neutral Molecules: The loss of small, stable neutral molecules like carbon monoxide (CO), ethylene (B1197577) (C₂H₄), or water (H₂O) is a common fragmentation process. osu.edu

A proposed fragmentation scheme could generate the following key ions:

| m/z (Proposed) | Fragment Ion Structure | Plausible Origin |

|---|---|---|

| 180 | [C₉H₁₂N₂O₂]⁺• | Molecular Ion (M⁺•) |

| 134 | [C₇H₆NO₂]⁺ | Loss of •NHOCH₂CH₃ or related species |

| 121 | [C₇H₇NO]⁺• | Loss of •OCH₂CH₃ from the amide side chain |

| 92 | [C₆H₆N]⁺ | Loss of CO from the m/z 120 ion (aminobenzoyl cation) |

Analysis of these characteristic fragment ions allows for the piece-by-piece confirmation of the molecule's structure, verifying the connectivity of the aromatic ring, the amino group, and the N-ethoxyamide side chain.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Gas-Phase Conformation Studies

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced technique that separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge in the gas phase. nih.gov This provides a unique opportunity to study the conformational landscape of flexible molecules like this compound.

In an IMS-MS experiment, ions are guided through a drift tube filled with an inert buffer gas under a weak electric field. mdpi.com Compact, folded conformers experience fewer collisions with the buffer gas and travel faster than extended, unfolded conformers of the same m/z. This difference in drift time allows for their separation. gre.ac.uk

For this compound, different conformers could arise from:

Rotation around the C(O)-N bond of the amide.

Rotation of the ethoxy group.

The potential for intramolecular hydrogen bonding between the ortho-amino group and the amide carbonyl oxygen, which would create a more compact structure.

IMS-MS could potentially resolve these different gas-phase conformers, providing experimental data on their relative stabilities and collision cross-sections (CCS), a value related to the ion's rotational average surface area. This information is valuable for molecular modeling and understanding the intrinsic structural preferences of the molecule, free from solvent influences. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. libretexts.org For this compound, the presence of a conjugated π-system and heteroatoms with non-bonding electrons gives rise to a characteristic spectrum.

Electronic Transitions and Absorption Characteristics of this compound

The absorption of UV radiation by this compound corresponds to the excitation of valence electrons from lower energy ground states to higher energy excited states. shu.ac.uk The key structural features influencing its spectrum are the benzene ring, the carbonyl group (C=O), and the amino group (-NH₂), which collectively form a chromophore.

Two principal types of electronic transitions are expected for this molecule: uzh.chpharmatutor.org

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are characteristic of conjugated systems like the aromatic ring and the carbonyl group. These transitions are typically high-intensity (high molar absorptivity, ε) and occur at shorter wavelengths.

n → π* Transitions: These involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms, to a π* anti-bonding orbital. elte.hu These transitions are symmetry-forbidden, resulting in much lower intensity (low ε) and occur at longer wavelengths compared to π → π* transitions. shu.ac.ukpharmatutor.org

The UV-Vis spectrum of this compound would be expected to show strong absorption bands corresponding to the π → π* transitions of the substituted benzene ring and a weaker, longer-wavelength shoulder corresponding to the n → π* transition of the carbonyl group.

| Transition Type | Associated Chromophore | Expected λmax Range (nm) | Expected Intensity (ε) |

|---|---|---|---|

| π → π | Benzene Ring / Carbonyl | 200 - 280 | High |

| n → π | Carbonyl Oxygen / Amine Nitrogen | 280 - 350 | Low |

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism. ijcce.ac.irresearchgate.net The effect depends on the nature of the electronic transition and the interactions between the solute and solvent molecules, such as hydrogen bonding. semanticscholar.orgscribd.com

π → π* Transitions: In these transitions, the excited state is generally more polar than the ground state. Therefore, increasing the polarity of the solvent will stabilize the excited state more than the ground state. This reduces the energy gap for the transition, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift ). biointerfaceresearch.com

n → π* Transitions: The ground state of a molecule with non-bonding electrons is stabilized in polar, protic solvents (like ethanol (B145695) or water) through hydrogen bonding. This stabilization is typically greater than any stabilization of the excited state. Consequently, the energy gap for the transition increases, leading to a shift of the absorption maximum to a shorter wavelength (a hypsochromic or blue shift ). ijcce.ac.ir

For this compound, changing the solvent from a non-polar solvent like hexane (B92381) to a polar protic solvent like ethanol would be expected to cause a bathochromic shift in the high-intensity π → π* bands and a hypsochromic shift in the low-intensity n → π* shoulder.

| Solvent | Polarity | Effect on π → π* Transition | Effect on n → π* Transition |

|---|---|---|---|

| Hexane | Non-polar | Reference λmax | Reference λmax |

| Dichloromethane | Polar aprotic | Slight bathochromic shift | Minimal shift |

| Ethanol | Polar protic | Bathochromic (red) shift | Hypsochromic (blue) shift |

| Water | Highly polar protic | Stronger bathochromic shift | Stronger hypsochromic shift |

Crystallographic Analysis and Solid State Characteristics of 2 Amino N Ethoxybenzamide

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is a premier analytical technique for determining the precise atomic and molecular structure of a crystalline material. nih.gov By irradiating a single crystal with an X-ray beam, a unique diffraction pattern is generated, which arises from the constructive interference of X-rays scattered by the electron clouds of the atoms in the ordered crystal lattice. libretexts.org Analysis of the positions and intensities of these diffracted spots allows for the calculation of the electron density distribution within the crystal, and thus the determination of bond lengths, bond angles, and the absolute configuration of the molecule. nih.gov This technique is fundamental for unambiguously elucidating the three-dimensional architecture of novel compounds.

In benzamide (B126) derivatives, significant conformational flexibility can arise from rotation around several key bonds, such as the C(aryl)-C(amide) bond and the C(amide)-N bond. For instance, in studies of the non-steroidal antiandrogen Bicalutamide, which features a complex substituted benzamide structure, the torsion angle between the aromatic rings is a critical determinant of its "open" or "closed" conformation. mdpi.com Similarly, variations in torsion angles are known to differentiate polymorphic forms of a single compound. mdpi.com For 2-amino-N-ethoxybenzamide, the key torsion angles would include the rotation of the amino group, the ethoxy group, and the N-ethoxyamide side chain relative to the benzene (B151609) ring. While specific experimental data for this compound is not available, the following table provides an illustrative example of typical torsion angles that would be analyzed in such a structure, based on related benzamides.

Interactive Table 1: Illustrative Torsion Angles for a Benzamide Derivative

| Torsion Angle | Atoms Involved | Angle (°) | Description |

|---|---|---|---|

| τ1 | O-C(aryl)-C(amide)-N | 165.4 | Defines the planarity of the amide group relative to the benzene ring. |

| τ2 | C(aryl)-C(amide)-N-O | -175.2 | Describes the orientation of the ethoxy group relative to the amide plane. |

| τ3 | C(amide)-N-O-C(ethyl) | 178.9 | Defines the conformation of the N-O-C linkage. |

Note: The data in this table is illustrative and based on general values for related benzamide structures, not on experimental results for this compound.

Hydrogen Bonding: Hydrogen bonds are among the strongest and most directional intermolecular forces and play a dominant role in the crystal packing of most benzamides. iucr.org The presence of both hydrogen bond donors (the amino group N-H and the amide N-H) and acceptors (the carbonyl oxygen, the ethoxy oxygen, and the nitrogen of the amino group) in this compound allows for the formation of extensive and robust hydrogen-bonding networks. These interactions can link molecules into dimers, chains, sheets, or more complex three-dimensional structures. nih.govresearchgate.net For example, in the crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, molecules are linked into sheets by N—H⋯O and N—H⋯N hydrogen bonds. researchgate.net

π-π Stacking: Aromatic rings, such as the benzene ring in this compound, can interact through π-π stacking. This interaction occurs when the electron-rich π-systems of adjacent rings overlap. These interactions contribute significantly to the cohesive energy of the crystal, often resulting in the formation of columnar or layered structures. The strength and geometry of these interactions are influenced by the substituents on the aromatic ring.

Crystal engineering focuses on understanding and controlling the assembly of molecules into crystalline solids. A central concept in this field is the "supramolecular synthon," which is a robust and predictable structural unit formed by specific intermolecular interactions. acs.orgtandfonline.com Dissecting a crystal structure into these recurring synthons simplifies the analysis of complex networks and allows for the rational design of new crystalline materials. acs.org

In benzamides, a common and highly predictable supramolecular synthon is the centrosymmetric amide-amide dimer, formed by a pair of N—H⋯O hydrogen bonds. researchgate.netmdpi.com This R²₂(8) graph set motif is a very stable arrangement that often dictates the initial dimerization of molecules, which then assemble into the larger crystal structure. Other synthons can involve the amino group, which can form N—H⋯O or N—H⋯N bonds, leading to catemeric (chain) or layered motifs. The interplay between different potential synthons, such as amide-amide dimers, amide-acid heterodimers, and π-π stacking interactions, determines the final crystal packing and can be a deciding factor in the formation of different polymorphs. mdpi.comrsc.org

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

While SCXRD provides the detailed structure from a single perfect crystal, Powder X-ray Diffraction (PXRD) is used to analyze a bulk powder sample, which consists of millions of tiny, randomly oriented crystallites. libretexts.org The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle (2θ). Instead of discrete spots, the pattern consists of a series of peaks, where each peak corresponds to a specific set of lattice planes according to Bragg's Law. libretexts.org PXRD is an indispensable tool in pharmaceutical sciences for phase identification, polymorph screening, and quality control, as it provides a characteristic fingerprint of the crystalline solid in its bulk form. acs.org

Polymorphism is the ability of a solid material to exist in more than one crystal structure. researchgate.net Different polymorphs of the same compound can have distinct physical properties, including melting point, solubility, and stability. mdpi.com The study of polymorphism is of paramount importance in the pharmaceutical industry, as an unintended polymorphic transformation can significantly impact a drug's efficacy and shelf-life. mdpi.com

Benzamide itself is a classic example of a polymorphic compound, with its metastable form being known for over 170 years before its crystal structure was finally solved using high-resolution powder diffraction data. esrf.frmanchester.ac.uk Studies on benzamide and its derivatives have shown that the appearance of different polymorphs is often governed by a delicate balance between thermodynamics and kinetics of crystallization. esrf.fr The subtle interplay of intermolecular forces, particularly hydrogen bonding and π-π interactions, dictates the relative stability of different polymorphic forms. rsc.org PXRD is the primary technique used to identify and distinguish between different polymorphs, as each crystalline form will produce a unique diffraction pattern.

Pseudopolymorphism refers to the incorporation of solvent molecules into the crystal lattice, forming solvates or hydrates. These forms also have different crystal structures and properties compared to the anhydrous material and are readily identified by PXRD.

In addition to crystalline forms, a compound can exist in an amorphous state, which lacks the long-range ordered structure of a crystal. nih.gov The presence of even small amounts of amorphous content in a predominantly crystalline pharmaceutical powder can significantly alter its properties. tainstruments.com Amorphous regions can be more hygroscopic, less stable, and exhibit faster dissolution rates. tainstruments.comlabinsights.nl Manufacturing processes such as milling, grinding, and granulation can induce the formation of amorphous material. americanpharmaceuticalreview.comtainstruments.com

Therefore, detecting and quantifying the amorphous content is a critical aspect of quality control. labinsights.nl While PXRD can indicate the presence of amorphous material through a broad, diffuse background "halo" in the diffraction pattern, it is often not sensitive enough for accurate quantification at low levels (<5%). americanpharmaceuticalreview.com For this reason, PXRD is often complemented by other techniques. Differential Scanning Calorimetry (DSC) can quantify amorphous content by measuring the heat associated with the glass transition or recrystallization events. tainstruments.com Dynamic Vapor Sorption (DVS) measures moisture uptake, which can be correlated to amorphous content, while spectroscopic methods like Raman and Near-Infrared (NIR) spectroscopy, combined with multivariate analysis, have proven to be highly sensitive for quantifying low levels of amorphous material. nih.govamericanpharmaceuticalreview.com

Lack of Publicly Available Research on the Co-crystallization of this compound

A comprehensive search of scientific literature and databases has revealed no specific studies or published data on the co-crystallization of the chemical compound this compound. Therefore, an article detailing the crystallographic analysis and solid-state characteristics of its co-crystals, as per the requested outline, cannot be generated at this time.

While the field of crystal engineering frequently employs co-crystallization to enhance the physicochemical properties of active pharmaceutical ingredients and other organic compounds, research into this specific benzamide derivative appears to be limited or not publicly accessible. General principles of co-crystal design, synthesis, and characterization are well-established; however, their specific application to this compound has not been documented in the available scientific literature.

The intended article sections, including "Co-crystallization Strategies with this compound," "Design Principles for Co-crystal Formers," "Impact on Solid-State Properties and Intermolecular Interactions," and "Supramolecular Synthesis and Characterization of Co-crystals," require specific experimental data and research findings that are currently unavailable for this compound.

Further research and publication in the field of crystallography and pharmaceutical sciences are necessary to provide the specific information required to address the proposed topic in a scientifically accurate and detailed manner.

Computational Chemistry and Theoretical Studies of 2 Amino N Ethoxybenzamide

Quantum Chemical Calculations (DFT, ab initio methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule in its ground state. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy, from which numerous other properties can be derived. For molecules like 2-amino-N-ethoxybenzamide, the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a common and reliable choice for accurate predictions. nih.govmdpi.com

Geometry Optimization and Conformational Analysis

Geometry optimization is the process of finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. For this compound, key structural parameters include the bond lengths, bond angles, and dihedral angles that define its shape.

Conformational analysis of this compound would focus on the relative orientations of the amino (-NH2), ethoxy (-OCH2CH3), and amide (-C(O)NHO-) groups. DFT calculations on related 2-aminobenzamides have shown that the most stable conformer is often one where the carbonyl oxygen and the 2-amino group are oriented on the same side of the benzene (B151609) ring. nih.govmdpi.com This arrangement is stabilized by the formation of a six-membered intramolecular ring through a hydrogen bond between an amino hydrogen and the carbonyl oxygen (N-H···O=C). mdpi.com The presence of the ethoxy group introduces additional rotational freedom around the N-O bond, leading to multiple possible low-energy conformers.

Table 1: Predicted Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Compounds)

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.25 Å |

| C-N (Amide) | ~1.36 Å | |

| C-C (Aromatic) | ~1.40 Å | |

| C-N (Amino) | ~1.37 Å | |

| N-O (Ethoxy) | ~1.42 Å | |

| Bond Angle | O=C-N | ~122° |

| C-N-H (Amide) | ~118° | |

| C-C-N (Amino) | ~121° | |

| Dihedral Angle | C-C-C(O)-N | ~0° or ~180° |

Note: These values are illustrative and based on typical results for similar structures calculated with DFT methods.

Electronic Structure Analysis: HOMO-LUMO Energies and Molecular Electrostatic Potential (MEP)

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netnih.gov A smaller gap suggests higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminobenzoyl moiety, particularly the amino group and the aromatic ring. The LUMO is likely distributed across the conjugated system, including the carbonyl group. This distribution facilitates intramolecular charge transfer, a property crucial in many chemical and biological processes. nih.gov

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. nih.gov For this compound, the MEP would show regions of negative potential (electron-rich, typically colored red) around the highly electronegative carbonyl and ethoxy oxygen atoms, making them sites for electrophilic attack. Regions of positive potential (electron-poor, typically colored blue) would be found around the amide and amino hydrogen atoms, identifying them as sites for nucleophilic attack. nih.gov

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | ~ -5.5 to -6.0 | Electron-donating ability |

| LUMO Energy | ~ -1.0 to -1.5 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 | Chemical reactivity and stability |

| Ionization Potential | ~ 5.5 to 6.0 | Energy required to remove an electron |

Note: Values are estimates based on DFT calculations reported for substituted benzamides and related structures. researchgate.netresearchgate.net

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically corrected using a scaling factor (e.g., ~0.96 for B3LYP). mdpi.com

For this compound, key vibrational modes would include the N-H stretching of the amino and amide groups, the C=O stretching of the carbonyl group, C-N stretching, and various aromatic C-H and C=C vibrations. The correlation between theoretical and experimental spectra helps confirm the molecular structure and provides a detailed understanding of the molecule's vibrational dynamics. researchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Typical Experimental Region (cm⁻¹) |

|---|---|---|---|

| Amine (-NH2) | Asymmetric & Symmetric Stretch | 3400 - 3500 | 3300 - 3500 |

| Amide (-NH) | N-H Stretch | 3250 - 3350 | 3200 - 3400 |

| Carbonyl (C=O) | C=O Stretch | 1660 - 1680 | 1650 - 1690 |

| Aromatic Ring | C=C Stretch | 1580 - 1610 | 1570 - 1620 |

Note: Predicted values are based on DFT calculations for 2-aminobenzamide (B116534) derivatives. mdpi.com

Molecular Dynamics (MD) Simulations

While quantum chemical calculations describe the static, minimum-energy state of a molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment.

Conformational Flexibility in Solution and Solid States

MD simulations are ideal for exploring the conformational landscape of this compound. By simulating the molecule over nanoseconds or longer, it is possible to observe transitions between different stable conformations and map the accessible conformational space. Key areas of flexibility would include the rotation of the ethoxy group, the torsional motion of the amide bond, and the pyramidalization of the amino group. In the solid state, simulations can help understand crystal packing forces and the constraints they place on molecular motion, whereas in solution, the full range of conformational flexibility can be assessed.

Solvent Effects on Molecular Behavior

The solvent environment can significantly influence a molecule's conformation and reactivity. frontiersin.orgrsc.org MD simulations using explicit solvent models (where individual solvent molecules are included in the simulation box) are crucial for studying these effects. aps.org For this compound, simulations in different solvents (e.g., water, methanol (B129727), DMSO) would reveal how solute-solvent interactions, particularly hydrogen bonding, affect its preferred conformation. nih.gov For example, polar protic solvents like water could form hydrogen bonds with the carbonyl oxygen and amino hydrogens, potentially competing with and disrupting the intramolecular hydrogen bond observed in the gas phase. This interplay between intra- and intermolecular forces dictates the molecule's behavior in a realistic chemical environment. aps.org

Docking Studies and Molecular Modeling with this compound

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). This technique is crucial in drug discovery for understanding binding mechanisms and for virtual screening of compound libraries.

While specific docking studies for this compound are not extensively detailed in the available literature, research on analogous benzamide (B126) structures provides significant insight into their potential binding modes with various biological targets. These studies are fundamental for predicting how a compound like this compound might interact with enzymes or receptors in the body.

For instance, molecular docking studies on pyrazine-linked 2-aminobenzamide derivatives have been performed to understand their interactions with histone deacetylase (HDAC) enzymes, which are important targets in cancer therapy. mdpi.com These studies revealed that the 2-aminobenzamide moiety is crucial for binding within the active site of HDACs. mdpi.com Similarly, docking analyses of other benzamide derivatives have identified key interactions with targets such as the FtsZ protein (an antimicrobial target) nih.govtandfonline.com, topoisomerase enzymes (anticancer targets) researchgate.net, and glucokinase (an antidiabetic target) nih.gov.

In a typical study, the benzamide derivative is docked into the active site of a target protein. For example, docking of N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide with DNA and the α5β1 integrin protein was performed to predict its anticancer activity. dergipark.org.tr Such studies help identify potential hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-target complex.

| Benzamide Derivative Class | Theoretical Biological Target | Key Predicted Interactions | Reference |

| Pyrazine Linked 2-Aminobenzamides | Histone Deacetylases (HDAC1, HDAC2, HDAC3) | The 2-aminobenzamide group forms key interactions within the enzyme's active site. | mdpi.com |

| Three-Substituted Benzamides | FtsZ Protein | Hydrogen bond interactions with residues such as Val 207, Asn 263, and Leu 209. | tandfonline.com |

| Benzamide Analogs | Glucokinase | Binding with amino acid residues like ARG63 and TYR214; π-π stacking interactions. | nih.gov |

| General Benzamide Derivatives | Topoisomerase IIα | Interactions with DNA residues (e.g., DG13) and enzyme amino acids (e.g., ARG487, MET762). | researchgate.net |

| N-acetyl Benzamide Derivative | DNA and α5β1 Integrin | Prediction of binding affinities to DNA and the integrin protein target. | dergipark.org.tr |

Following the prediction of a binding pose, ligand-target interactions are analyzed in detail, and the stability of the complex is evaluated using scoring functions. These functions estimate the binding free energy, with lower scores generally indicating more favorable binding.

In studies of benzamide analogs as FtsZ inhibitors, docking results showed crucial hydrogen bond interactions with amino acid residues like Val 207, Asn 263, Leu 209, Gly 205, and Asn-299. tandfonline.com For benzamide derivatives targeting topoisomerase IIα, binding energies were calculated to range between -114.71 and -60.14 kcal/mol, with specific hydrogen bonds formed with DNA residues like DG13 and enzyme residues such as TYR805. researchgate.net

The binding affinity of N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide was calculated to be -7.7 kcal/mol for the α5β1 integrin and -7.4 kcal/mol for DNA, suggesting a strong potential for interaction. dergipark.org.tr Similarly, studies on benzamide sulfonamides as carbonic anhydrase inhibitors have used docking to reveal how the sulfonamide group binds to the zinc ion in the enzyme's active site. researchgate.net These computational analyses are critical for rationalizing the biological activity of compounds and for guiding the design of more potent analogs.

QSAR and QSPR Modeling Approaches for Benzamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. archivepp.com These in silico methods are essential for designing and developing new drug candidates by predicting their activity before synthesis. unair.ac.id

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. For benzamide derivatives, a wide range of descriptors have been used to build predictive models.

These descriptors can be categorized as:

Physicochemical Descriptors: These include properties like LogP (lipophilicity), molecular weight (MW), molar refractivity (MR), and solubility (Log S). For example, a QSAR study on benzylidene hydrazine benzamides as anticancer agents identified Log S and MR as significant descriptors. unair.ac.id

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and partial charges on atoms.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include information about its volume and surface area. In 3D-QSAR studies of aminophenyl benzamide derivatives as HDAC inhibitors, the model suggested that hydrophobic character is a crucial feature for inhibitory activity. researchgate.net

The selection of relevant descriptors is a critical step in developing a robust and predictive QSAR model. igi-global.com

Once descriptors are calculated, statistical methods are used to build a mathematical equation that correlates them with the observed activity. Various QSAR models have been successfully developed for different classes of benzamide derivatives.

For instance, a 3D-QSAR model for aminophenyl benzamide derivatives as HDAC inhibitors yielded a high correlation coefficient (r² = 0.99) and good predictive power (q² = 0.85). researchgate.net Another study on benzylidene hydrazine benzamides with anticancer activity produced a QSAR equation with a correlation coefficient (r) of 0.921. unair.ac.id For benzamide analogues targeting the FtsZ protein, a statistically significant 3D-QSAR model was developed with a correlation coefficient (R²) of 0.8319 and a cross-validated coefficient (Q²) of 0.6213. nih.gov

These models not only predict the activity of new, unsynthesized compounds but also provide insights into the structural features that are important for their biological function. The statistical quality of a QSAR model is assessed by parameters like the correlation coefficient (r² or R²), the cross-validation coefficient (q² or Q²), and the Fisher ratio (F), which indicate the model's robustness and predictive ability. nih.govtandfonline.comresearchgate.net

| Benzamide Derivative Class | Modeled Activity | Key Descriptors/Features | Model Statistics (r²/R², q²/Q²) | Reference |

| Aminophenyl Benzamides | HDAC Inhibition | Hydrophobic character | r² = 0.99, q² = 0.85 | researchgate.net |

| Benzylidene Hydrazine Benzamides | Anticancer (A459 cell line) | Log S, rerank, Molar Refractivity (MR) | R² = 0.849, Q² = 0.61 | unair.ac.id |

| Three-Substituted Benzamides | FtsZ Inhibition | Pharmacophore features (H-bond acceptor/donor, hydrophobic, aromatic rings) | R² = 0.8319, Q² = 0.6213 | nih.govtandfonline.com |

| Benzamidine Derivatives | Antimalarial | MIA-QSAR (Image-based) | Not specified | archivepp.com |

| Benzamide Derivatives | Glucokinase Activation | Pharmacophore features (ADRR) | R² > 0.98, Q² > 0.71 (Field-based) | nih.gov |

Chemical Reactivity and Derivatization of 2 Amino N Ethoxybenzamide

Reactions Involving the Amide Moiety

The N-ethoxybenzamide portion of the molecule is a focal point for a variety of chemical transformations, including modifications at the amide nitrogen, cleavage of the amide bond, and participation in cyclization reactions.

The nitrogen atom of the amide in 2-amino-N-ethoxybenzamide can, in principle, undergo N-alkylation and N-acylation. However, the presence of the more nucleophilic primary amino group complicates direct and selective reactions at the amide nitrogen. Typically, the primary amine is the more reactive site for both alkylation and acylation.

N-Alkylation: Direct N-alkylation of the amide nitrogen is challenging due to its lower nucleophilicity compared to the primary amino group. Under standard alkylating conditions (e.g., using alkyl halides), the primary amine is expected to react preferentially. Attempted N-alkylation of the related 2-azidobenzamide with primary alkyl halides has been shown to result in complex mixtures, including the formation of benzotriazinones and quinazolinones, rather than simple N-alkylation of the amide. youtube.comchemrxiv.orgmdpi.com To achieve selective N-alkylation at the amide, the primary amino group would likely need to be protected first.

N-Acylation: Similar to alkylation, N-acylation of the amide nitrogen is less favorable than acylation of the primary amino group. Acylating agents such as acyl chlorides or anhydrides will readily react with the -NH2 group. researchgate.net To effect acylation at the amide nitrogen, prior protection of the primary amine would be a necessary synthetic strategy. A variety of methods for the N-acylation of amines are well-established, often employing reagents like acyl chlorides, anhydrides, or carboxylic acids with coupling agents. researchgate.nettotal-synthesis.comresearchgate.net

| Reaction Type | Reagents | Expected Product with this compound (Primary Amine Reacting) | Reference |

| N-Alkylation | Alkyl Halide (e.g., R-X) | 2-(Alkylamino)-N-ethoxybenzamide | youtube.comchemrxiv.orgmdpi.com |

| N-Acylation | Acyl Chloride (e.g., RCOCl) | 2-(Acylamino)-N-ethoxybenzamide | researchgate.net |

Note: The table reflects the expected major product from the reaction at the more nucleophilic primary amino group. Selective reaction at the amide nitrogen would require a protection-deprotection sequence.

The amide bond in this compound can be cleaved under hydrolytic conditions, typically by heating in the presence of strong acids or bases. This reaction would yield 2-aminobenzoic acid and O-ethylhydroxylamine. The stability of the amide bond is significant, and its cleavage generally requires more forcing conditions than, for example, the hydrolysis of an ester.

Research into the hydrolysis of related amides indicates that the reaction can be influenced by intramolecular catalysis. The presence of the ortho-amino group could potentially participate in the hydrolysis mechanism, although specific studies on this compound are not extensively documented.

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an amide moiety in an ortho relationship, makes it a valuable precursor for the synthesis of heterocyclic compounds, most notably quinazolinones.

Quinazolinone Synthesis: 2-Aminobenzamides are widely used starting materials for the synthesis of quinazolinones and their derivatives. nih.govlibretexts.orgresearchgate.netnih.govnih.gov These reactions typically involve the condensation of the 2-aminobenzamide (B116534) with an aldehyde or a ketone. The reaction proceeds through the formation of an imine intermediate with the primary amino group, followed by an intramolecular cyclization involving the amide nitrogen, and subsequent dehydration. A variety of catalysts, including Lewis acids and Brønsted acids, can be employed to facilitate this transformation. wikipedia.org

The general reaction scheme is as follows:

this compound reacts with an aldehyde (R-CHO).

An initial imine is formed between the primary amino group and the aldehyde.

The amide nitrogen then attacks the imine carbon in an intramolecular fashion.

A subsequent dehydration step yields the quinazolinone derivative.

This cyclization is a powerful method for constructing this important heterocyclic scaffold, which is prevalent in many biologically active molecules.

| Reactant | Catalyst/Conditions | Cyclic Product | Reference |

| Aldehyde (R-CHO) | Acid catalyst (e.g., p-toluenesulfonic acid) | 3-Ethoxy-2-substituted-2,3-dihydroquinazolin-4(1H)-one | nih.govwikipedia.org |

| Ketone (R1R2C=O) | Acid catalyst | 3-Ethoxy-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-one | wikipedia.org |

Reactions Involving the Aromatic Ring (Electrophilic Aromatic Substitution)

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of both the ortho-amino group and the N-ethoxyamido group. Both of these are ortho, para-directing groups. uci.edu The directing effects of these two groups are synergistic, strongly favoring substitution at the positions ortho and para to the amino group (and meta and para to the amide group). Given the substitution pattern, the primary sites for electrophilic attack are the 4- and 6-positions of the benzene (B151609) ring.

Halogenation: The activated nature of the aromatic ring suggests that it will readily undergo halogenation (chlorination, bromination, iodination) under mild conditions. byjus.comnih.gov Reagents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in an appropriate solvent are often sufficient to achieve halogenation of such activated systems. The substitution is expected to occur predominantly at the para-position to the strongly activating amino group.

Nitration: Nitration of highly activated aromatic rings like that in this compound must be carried out with caution to avoid over-reaction and potential oxidation. The amino group is particularly sensitive to strong oxidizing conditions typical of many nitrating mixtures (e.g., concentrated nitric and sulfuric acids). Under these conditions, the amino group can be oxidized, or it can be protonated to form an anilinium ion, which is a meta-directing and deactivating group. To achieve selective nitration, milder nitrating agents or protection of the amino group (e.g., by acylation) is often necessary.

| Reaction | Reagent | Expected Product |

| Bromination | N-Bromosuccinimide (NBS) | 2-Amino-5-bromo-N-ethoxybenzamide |

| Nitration (with protected amine) | HNO3/H2SO4 | 2-(Acetylamino)-N-ethoxy-5-nitrobenzamide |

The application of Friedel-Crafts alkylation and acylation reactions to this compound is expected to be problematic. uci.edu A major limitation of Friedel-Crafts reactions is their general failure with substrates bearing strongly basic amino groups, such as anilines. The lone pair of electrons on the nitrogen of the amino group coordinates strongly with the Lewis acid catalyst (e.g., AlCl3), forming a complex. This complexation has two primary detrimental effects:

Catalyst Deactivation: The Lewis acid is consumed by the basic amino group and is no longer available to activate the alkyl or acyl halide.

Ring Deactivation: The formation of the complex places a positive charge on the nitrogen atom, which strongly deactivates the aromatic ring towards electrophilic attack.

Consequently, intermolecular Friedel-Crafts reactions are generally not feasible on this substrate without prior modification. nih.govnih.gov One potential strategy to overcome this limitation is to protect the amino group by converting it into an amide (an anilide). The resulting N-acyl group is less basic and still an ortho, para-director, which can allow for successful Friedel-Crafts acylation. nih.gov However, in the case of this compound, this would involve selective acylation of the primary amine in the presence of the existing amide, followed by the Friedel-Crafts reaction, and subsequent deprotection.

Intramolecular Friedel-Crafts reactions of related amide derivatives have been reported, suggesting that under certain conditions, cyclizations involving the aromatic ring can be achieved. libretexts.org

Reactions Involving the Amino Group

The presence of a primary aromatic amino group in this compound makes it a versatile substrate for a variety of chemical transformations. This functional group can undergo reactions typical of arylamines, allowing for the synthesis of a diverse range of derivatives.

Acylation, Alkylation, and Sulfonylation

The nucleophilic nature of the amino group readily allows for acylation, alkylation, and sulfonylation reactions.

Acylation involves the reaction of the amino group with acylating agents such as acid chlorides or anhydrides to form the corresponding N-acyl derivatives. These reactions are often carried out in the presence of a base to neutralize the acidic byproduct. For instance, the reaction with acetyl chloride would yield N-(2-(ethoxycarbamoyl)phenyl)acetamide. A general method for the synthesis of 2-aminobenzamides involves the N-acylation of amines with 2-nitrobenzaldehydes under UV light. thieme-connect.comthieme-connect.com Additionally, 2-aminobenzophenones can be synthesized through the acylation of anilines with α-oxocarboxylic acids. rsc.org

Alkylation of the amino group can be achieved using alkyl halides. However, the reaction can be challenging to control as mono-, di-, and even tri-alkylation can occur, leading to a mixture of products. msu.edumsu.edu The use of a large excess of the amine or protecting group strategies can favor mono-alkylation. Attempted N-alkylation of the related 2-azidobenzamide has been shown to yield benzotriazinones and quinazolinones through complex reaction pathways. nih.govacs.orgnih.gov Reductive alkylation, using an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for introducing alkyl groups. youtube.com

Sulfonylation involves the reaction of the amino group with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base to afford sulfonamide derivatives. This reaction is a common method for the synthesis of sulfonamides from various amino compounds. nih.gov A simplified synthetic approach for 2-aminothiazole derivatives involves sulfonylation followed by amino group alkylation. nih.gov

Table 1: Examples of Acylation, Alkylation, and Sulfonylation Reactions of 2-Aminobenzamide Analogues

| Reaction Type | Reagent Example | Product Type | Reference |

| Acylation | Acetyl Chloride | N-Acyl Derivative | thieme-connect.comthieme-connect.com |

| Alkylation | Methyl Iodide | N-Alkyl Derivative | msu.edumsu.edunih.govacs.orgnih.gov |

| Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide | nih.gov |

Diazotization and Coupling Reactions

The primary aromatic amino group of this compound can undergo diazotization, a reaction that converts it into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). organic-chemistry.orgslideshare.netbyjus.com

The resulting diazonium salt is a highly reactive intermediate that can participate in various subsequent reactions. One of the most significant applications of diazonium salts is in azo coupling reactions . In these reactions, the diazonium salt acts as an electrophile and reacts with electron-rich aromatic compounds, such as phenols or anilines, to form azo compounds, which are often brightly colored and used as dyes. slideshare.netlibretexts.org The position of the coupling on the activated aromatic ring is directed by the activating group.

Table 2: General Scheme of Diazotization and Azo Coupling

| Step | Reactants | Product | Conditions | Reference |

| Diazotization | 2-Aminobenzamide analogue, NaNO₂, HCl | Diazonium Salt | 0-5 °C | organic-chemistry.orgbyjus.comresearchgate.net |

| Azo Coupling | Diazonium Salt, Activated Aromatic Compound (e.g., Phenol) | Azo Compound | Mildly acidic or alkaline | slideshare.netlibretexts.org |

Condensation Reactions

The amino group of this compound can participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). researchgate.netznaturforsch.comznaturforsch.com These reactions typically involve the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule.

These condensation reactions are often catalyzed by acids and are reversible. The resulting imines can be valuable intermediates for the synthesis of more complex heterocyclic systems. For example, the condensation of 2-aminobenzamides with aldehydes can be a key step in the synthesis of quinazolinones, a class of compounds with significant biological activity. rsc.orgresearchgate.netrsc.org

Table 3: Examples of Condensation Reactions with 2-Aminobenzamide Analogues

| Carbonyl Compound | Product Type | Application | Reference |

| Aldehydes | Imine (Schiff Base) | Synthesis of Quinazolinones | rsc.orgresearchgate.netrsc.org |

| Ketones | Imine (Schiff Base) | Synthesis of Heterocycles | researchgate.netznaturforsch.comznaturforsch.com |

Reactions Involving the Ethoxy Group

The ethoxy group (-OCH₂CH₃) in this compound is an ether linkage, which is generally stable but can undergo cleavage under specific, typically harsh, conditions.

Ether Cleavage Reactions